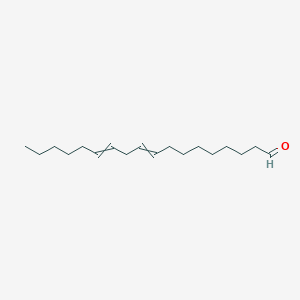

Octadeca-9,12-dienal

Description

Structure

3D Structure

Properties

IUPAC Name |

octadeca-9,12-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,18H,2-5,8,11-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXLZULGRVFOIDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10948262 | |

| Record name | Octadeca-9,12-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2541-61-9 | |

| Record name | Octadeca-9,12-dienal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10948262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Octadeca-9,12-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of significant interest in various scientific and industrial fields.[1] Its unique chemical structure, featuring an 18-carbon chain with two double bonds and a terminal aldehyde group, imparts a range of chemical and biological activities. This guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, synthesis, and its emerging role in biological signaling pathways. The information is presented to support researchers, scientists, and drug development professionals in their understanding and potential application of this compound.

Physicochemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fatty odor.[1] It is soluble in organic solvents like ethanol and ether but has limited solubility in water.[1] The presence of two double bonds in its structure means it can exist as different stereoisomers, with the (9Z,12Z) and (9E,12E) forms being of significant interest.[2][3]

| Property | Value | Reference |

| Molecular Formula | C18H32O | [1][2][3][4][5] |

| Molecular Weight | 264.45 g/mol | [1][2][3][5] |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienal / (9E,12E)-octadeca-9,12-dienal | [1][2][3] |

| CAS Number | 2541-61-9 ((9Z,12Z) isomer); 26537-70-2 ((9E,12E) isomer) | [1][2][3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Characteristic fatty odor | [1] |

| Boiling Point | ~365.4 °C at 760 mmHg (estimated) | [4] |

| Density | ~0.852 g/cm³ | [4] |

| Flash Point | ~185.8 °C | [4] |

| Vapor Pressure | 1.57E-05 mmHg at 25°C | [4] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), less soluble in water. | [1] |

Chemical Reactivity

The chemical reactivity of this compound is primarily dictated by its aldehyde functional group and the two double bonds within its hydrocarbon chain.

-

Oxidation: The aldehyde group can be readily oxidized to a carboxylic acid, forming 9,12-octadecadienoic acid (linoleic acid).[1]

-

Reduction: The aldehyde can be reduced to the corresponding primary alcohol, 9,12-octadecadienol, using reducing agents like sodium borohydride.[1]

-

Nucleophilic Addition: The aldehyde group is susceptible to nucleophilic addition reactions, a common reaction for aldehydes.

-

Reactions of the Double Bonds: The two double bonds can undergo addition reactions, such as hydrogenation, which would saturate the carbon chain.

Synthesis

The primary route for the synthesis of this compound is through the oxidation of linoleic acid, a readily available polyunsaturated fatty acid.[1]

General Experimental Protocol for Synthesis via Oxidation of Linoleic Acid

This protocol describes a general method for the synthesis of this compound from linoleic acid. Specific conditions may need to be optimized.

-

Dissolution: Dissolve linoleic acid in a suitable organic solvent.

-

Oxidation: Introduce a controlled oxidizing agent. Common oxidizing agents for this conversion include ozone (ozonolysis) followed by a reductive workup, or chromium-based reagents like pyridinium chlorochromate (PCC).

-

Monitoring: Monitor the reaction progress using techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Workup: Once the reaction is complete, quench the reaction and perform an aqueous workup to remove the oxidizing agent and any byproducts.

-

Extraction and Purification: Extract the product into an organic solvent, dry the organic layer, and concentrate it under reduced pressure. The crude product is then purified using column chromatography on silica gel to yield pure this compound.

Caption: General workflow for the synthesis of this compound.

Biological Activity and Signaling Pathways

This compound has been investigated for its biological activities, with studies suggesting potential anti-inflammatory and antimicrobial properties.[1] Its mechanism of action is believed to involve the modulation of inflammatory signaling pathways.

One of the key proposed mechanisms is its interaction with the enzymes cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are crucial in the biosynthesis of eicosanoids, which are potent lipid mediators of inflammation. By competing with arachidonic acid, the natural substrate for these enzymes, this compound can potentially inhibit the production of pro-inflammatory eicosanoids like prostaglandins and leukotrienes.

Caption: this compound's proposed modulation of the eicosanoid pathway.

Conclusion

This compound is a reactive aldehyde with a profile of interesting chemical and biological properties. Its synthesis from the abundant fatty acid, linoleic acid, makes it an accessible compound for further research. The potential for this molecule to modulate key inflammatory pathways highlights its promise for investigation in the context of drug discovery and development. This guide provides a foundational understanding of its chemical characteristics to aid scientists in their exploration of this multifaceted molecule. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.

References

- 1. Buy 9,12-Octadecadienal (EVT-2753322) | 26537-70-2 [evitachem.com]

- 2. 9Z,12Z-Octadecadienal | C18H32O | CID 5463066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 9,12-Octadecadienal | C18H32O | CID 5283383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (9Z,12Z)-9,12-Octadecadienal|lookchem [lookchem.com]

- 5. 9,12-Octadecadienal [webbook.nist.gov]

An In-depth Technical Guide to the Structure and Stereoisomers of Octadeca-9,12-dienal: (9Z,12Z) vs. (9E,12E)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a lipid aldehyde derived from the oxidation of linoleic acid, exists as various stereoisomers, with the (9Z,12Z) and (9E,12E) configurations being of significant biological and chemical interest. The geometry of the double bonds at the C9 and C12 positions dictates the molecule's three-dimensional structure, profoundly influencing its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and potential biological roles of (9Z,12Z)-octadeca-9,12-dienal and (9E,12E)-octadeca-9,12-dienal. Detailed experimental methodologies for their synthesis and characterization are presented, alongside a comparative analysis of their properties. Furthermore, this guide elucidates the known and potential signaling pathways involving these lipid aldehydes, offering insights for researchers in lipidomics, drug discovery, and chemical biology.

Introduction

This compound is an 18-carbon unsaturated aldehyde that plays a role in a variety of biological processes.[1] It is a product of lipid peroxidation of linoleic acid, a common omega-6 fatty acid. The stereochemistry of the two double bonds at the 9th and 12th positions gives rise to four possible isomers: (9Z,12Z), (9E,12E), (9Z,12E), and (9E,12Z). This guide focuses on the all-cis ((9Z,12Z)) and all-trans ((9E,12E)) isomers, which exhibit distinct chemical and biological characteristics.

The (9Z,12Z) isomer, often referred to as linolealdehyde, is the naturally occurring form derived from the enzymatic or non-enzymatic oxidation of linoleic acid.[1] In contrast, the (9E,12E) isomer is typically formed under conditions of industrial processing or significant oxidative stress. The different spatial arrangements of these isomers lead to variations in their physical properties, chemical reactivity, and interactions with biological macromolecules, making a comparative study essential for understanding their respective roles in health and disease.

Structure and Physicochemical Properties

The fundamental difference between the (9Z,12Z) and (9E,12E) stereoisomers of this compound lies in the orientation of the hydrogen atoms around the carbon-carbon double bonds. In the (9Z,12Z) isomer, the hydrogen atoms on each double bond are on the same side (cis configuration), resulting in a bent molecular structure. In the (9E,12E) isomer, the hydrogen atoms are on opposite sides (trans configuration), leading to a more linear and rigid structure. These structural variations influence their physical and chemical properties, as summarized in the table below.

| Property | (9Z,12Z)-Octadeca-9,12-dienal | (9E,12E)-Octadeca-9,12-dienal |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienal[2] | (9E,12E)-octadeca-9,12-dienal[3] |

| Synonyms | Linolealdehyde, (Z,Z)-9,12-Octadecadienal[4] | Linoelaidyl aldehyde, (E,E)-9,12-Octadecadienal |

| CAS Number | 2541-61-9[4] | 26537-70-2[3] |

| Molecular Formula | C₁₈H₃₂O[2] | C₁₈H₃₂O[3] |

| Molecular Weight | 264.45 g/mol [2] | 264.45 g/mol [3] |

| Appearance | Colorless to pale yellow liquid[1] | No data available |

| Boiling Point | 365.4°C at 760 mmHg (Predicted)[5] | No data available |

| Density | 0.852 g/cm³ (Predicted)[5] | No data available |

| Kovats Retention Index (Standard Non-polar) | 1970, 1971[2] | 2150[3] |

Experimental Protocols

Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound typically involves the controlled oxidation of the corresponding stereoisomer of linoleyl alcohol or the reduction of the corresponding linoleic acid derivative.

3.1.1. Synthesis of (9Z,12Z)-Octadeca-9,12-dienal

A common method for the synthesis of (9Z,12Z)-octadeca-9,12-dienal is the oxidation of (9Z,12Z)-octadeca-9,12-dien-1-ol (linoleyl alcohol).

-

Materials: (9Z,12Z)-octadeca-9,12-dien-1-ol, pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC), anhydrous dichloromethane (DCM), silica gel for column chromatography, hexane, and ethyl acetate.

-

Procedure:

-

Dissolve (9Z,12Z)-octadeca-9,12-dien-1-ol in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add PCC or PDC in small portions to the stirred solution at room temperature. The amount of oxidizing agent should be in slight excess (e.g., 1.5 equivalents).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure (9Z,12Z)-octadeca-9,12-dienal.

-

3.1.2. Synthesis of (9E,12E)-Octadeca-9,12-dienal

The synthesis of the (9E,12E) isomer follows a similar oxidation protocol, starting from (9E,12E)-octadeca-9,12-dien-1-ol (linoelaidyl alcohol).

-

Materials: (9E,12E)-octadeca-9,12-dien-1-ol, Swern oxidation reagents (oxalyl chloride, dimethyl sulfoxide (DMSO), triethylamine), or Dess-Martin periodinane, anhydrous DCM, and purification solvents.

-

Procedure (Swern Oxidation):

-

In a flask under inert atmosphere, dissolve oxalyl chloride in anhydrous DCM and cool to -78°C.

-

Add DMSO dropwise, followed by a solution of (9E,12E)-octadeca-9,12-dien-1-ol in DCM.

-

Stir the mixture for a specified time (e.g., 30-60 minutes) at -78°C.

-

Add triethylamine to quench the reaction and stir for another 30 minutes, allowing the mixture to warm to room temperature.

-

Add water to the reaction mixture and separate the organic layer.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude aldehyde by silica gel column chromatography.

-

Characterization of Stereoisomers

The structural confirmation and differentiation of the (9Z,12Z) and (9E,12E) isomers are achieved through spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for determining the stereochemistry of the double bonds. The coupling constants (J-values) of the vinylic protons in ¹H NMR are characteristic of cis (~10-12 Hz) and trans (~14-16 Hz) configurations.

-

Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the synthesized aldehydes.[6] Gas chromatography-mass spectrometry (GC-MS) is particularly useful for separating and identifying the isomers.[2][3]

-

Infrared (IR) Spectroscopy: The C-H out-of-plane bending vibrations in the IR spectrum can help distinguish between cis (~720-680 cm⁻¹) and trans (~970-960 cm⁻¹) double bonds.

Biological Significance and Signaling Pathways

Lipid aldehydes, including the stereoisomers of this compound, are reactive molecules that can modulate various cellular processes. Their biological effects are highly dependent on their specific stereochemistry.

(9Z,12Z)-Octadeca-9,12-dienal

The all-cis isomer is a naturally occurring product of lipid peroxidation and is involved in both physiological and pathophysiological processes.

-

Insect Pheromones: In certain insect species, (9Z,12Z)-octadeca-9,12-dienal or its derivatives function as sex pheromones, crucial for chemical communication and mating.[7] The specific geometry of the molecule is critical for its interaction with olfactory receptors in the insect antennae.

-

Cellular Signaling: As a reactive aldehyde, it can participate in cell signaling pathways, although its specific roles are less well-defined than those of other lipid-derived signaling molecules. It is thought to influence inflammatory pathways and may act as a signaling molecule in response to oxidative stress.[1]

(9E,12E)-Octadeca-9,12-dienal

The all-trans isomer is less common in biological systems but can be formed under conditions of high oxidative stress or during food processing. Its biological effects are not as extensively studied as the (9Z,12Z) isomer, but it is expected to have different biological activities due to its distinct shape and chemical properties.

Potential Signaling Pathways

While specific signaling pathways for this compound isomers are not fully elucidated, they are likely to be involved in pathways common to other reactive lipid species.

-

Oxidative Stress Response: As products of lipid peroxidation, these aldehydes can activate cellular antioxidant defense mechanisms.

-

Inflammatory Pathways: They may modulate the activity of enzymes involved in inflammation, such as cyclooxygenases (COX) and lipoxygenases (LOX).[1]

-

Nuclear Receptor Activation: Some lipid molecules can act as ligands for nuclear receptors, thereby regulating gene expression.

Visualizations

Caption: Generalized experimental workflow for the synthesis and characterization of this compound stereoisomers.

Caption: Putative signaling pathway involving the formation and action of (9Z,12Z)-octadeca-9,12-dienal.

Conclusion

The stereoisomers of this compound, particularly the (9Z,12Z) and (9E,12E) forms, represent a fascinating area of study with implications for chemical synthesis, analytical chemistry, and biology. Their distinct three-dimensional structures, arising from the geometry of their double bonds, lead to different physicochemical properties and biological activities. While the (9Z,12Z) isomer is a known component of insect pheromones and a product of natural lipid peroxidation, the roles of the (9E,12E) isomer are less understood but may be relevant in contexts of high oxidative stress. Further research into the specific biological targets and signaling pathways of these aldehydes will be crucial for fully understanding their functions and for harnessing their potential in drug development and other applications. The experimental protocols and comparative data provided in this guide offer a solid foundation for researchers to delve deeper into the chemistry and biology of these intriguing lipid molecules.

References

- 1. Buy 9,12-Octadecadienal (EVT-2753322) | 26537-70-2 [evitachem.com]

- 2. Synthesis of All-Z-1,6,9,12,15-Octadecapenten-3-one, A Vinyl Ketone Polyunsaturated Marine Natural Product Isolated from Callysponga sp - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Large-scale preparation of (9Z,12E)-[1-(13)C]-octadeca-9,12-dienoic acid, (9Z,12Z,15E)-[1-(13)C]-octadeca-9,12,15-trienoic acid and their [1-(13)C] all-cis isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 9Z,12Z-Octadecadienal | C18H32O | CID 5463066 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 9,12-Octadecadienal | 26537-70-2 | Benchchem [benchchem.com]

- 6. larodan.com [larodan.com]

- 7. Biosynthetic pathway for producing the sex pheromone component (Z,E)-9,12-tetradecadienyl acetate in moths involves a Δ 12 desaturase - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Natural Sources and Occurrence of Octadeca-9,12-dienal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a polyunsaturated aldehyde derived from the oxidation of linoleic acid, is a naturally occurring compound with a broad distribution across the plant and animal kingdoms, as well as in microorganisms. As a volatile organic compound, it plays significant roles in chemical communication, such as insect pheromones, and contributes to the characteristic aroma profiles of various plants. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for this compound, with a focus on providing quantitative data and detailed experimental protocols for researchers in drug development and related scientific fields.

Introduction

This compound is an 18-carbon unsaturated aldehyde that is of growing interest due to its presence in a variety of natural sources and its potential biological activities.[1] Its biosynthesis is intrinsically linked to linoleic acid, an essential fatty acid, making it a product of common metabolic pathways in many organisms.[1] This guide will delve into the known natural occurrences of this aldehyde, its biosynthetic pathway, and the analytical techniques employed for its detection and quantification.

Natural Occurrence

This compound has been identified in a diverse range of natural sources, including plants, insects, and fungi.

Plant Kingdom

The presence of this compound and its derivatives has been confirmed in various plant species, often as a component of their essential oils and volatile emissions. Gas chromatography-mass spectrometry (GC-MS) is the primary technique used for its identification in plant extracts.

Table 1: Occurrence of this compound and its Derivatives in Plants

| Plant Species | Part of Plant | Compound Detected | Analytical Method | Reference(s) |

| Nitraria tangutorum | Seed Oil | This compound | GC-MS | [1] |

| Manihot esculenta (Cassava) | Peels | This compound | GC-MS | [1] |

| Cannabis sativa L. | Inflorescences | This compound | LC-MS | |

| Olea europaea (Olive) | Oil | This compound | GC-MS | |

| Zingiber officinale (Ginger) | This compound | GC-MS | ||

| Jatropha roseae | Leaves | 9,12-Octadecadienoic acid, methyl ester | GC-MS | [2] |

| Nigella Sativa (L) | Seed Oil | 9,12-Octadecadienoic acid (Z,Z)-, methyl ester | GC-MS | [3] |

Animal Kingdom (Insect Pheromones)

In the animal kingdom, this compound is notably recognized as a sex pheromone component in several moth species. The specific isomeric form and its concentration are crucial for effective chemical communication.

Table 2: this compound as an Insect Pheromone Component

| Insect Species | Common Name | Role | Quantitative Data | Reference(s) |

| Achaea janata L. | Castor Semi-looper Moth | Scent brush extract component | Not specified | [1] |

| Rhyacionia frustrana | Nantucket Pine Tip Moth | Sex pheromone component | 10.8 to 18.6 ng per adult female (for the major component, (E)-9-dodecen-1-yl acetate) | [4] |

Microbial Sources

Certain fungi have also been identified as producers of this compound.

Table 3: Occurrence of this compound in Microorganisms

| Microbial Species | Source | Reference(s) |

| Penicillium sp. 8PKH | Deteriorated rice straws | [1] |

Biosynthesis of this compound

The primary biosynthetic pathway for this compound originates from the oxidation of linoleic acid. This process is catalyzed by a series of enzymes, with lipoxygenase (LOX) and hydroperoxide lyase (HPL) playing pivotal roles.

The pathway can be summarized as follows:

-

Lipoxygenase (LOX) Action: Linoleic acid is first oxidized by lipoxygenase to form a hydroperoxy fatty acid, specifically 9-hydroperoxyoctadeca-10,12-dienoic acid or 13-hydroperoxyoctadeca-9,11-dienoic acid.[1][5]

-

Hydroperoxide Lyase (HPL) Cleavage: The resulting hydroperoxide is then cleaved by hydroperoxide lyase.[5][6] This cleavage can result in the formation of shorter-chain aldehydes and ω-oxo acids. While the formation of C6 and C9 aldehydes from this pathway is well-documented, the precise mechanism leading to an 18-carbon aldehyde like this compound is less commonly detailed but is understood to be a result of this enzymatic cascade.[6][7]

Experimental Protocols

The analysis of this compound from natural sources typically involves extraction of the volatile compounds followed by analysis using gas chromatography-mass spectrometry (GC-MS).

Extraction of Volatile Compounds from Plant Material

A common method for extracting volatile compounds like this compound from plant tissues is Simultaneous Distillation-Extraction (SDE) or Headspace Solid-Phase Microextraction (HS-SPME).

Protocol: Headspace Solid-Phase Microextraction (HS-SPME)

-

Sample Preparation: Homogenize a known weight (e.g., 2.0 g) of the plant material (leaves, seeds, etc.) and place it into a headspace vial (e.g., 15 mL).[8]

-

Internal Standard: Add a known amount of an appropriate internal standard (e.g., 50.0 µL of 100 ppm n-butyl benzene in n-pentane) to the vial for quantitative analysis.[8]

-

Equilibration: Seal the vial and allow it to equilibrate at a controlled temperature (e.g., 70°C) for a set time (e.g., 30 minutes).[8]

-

Extraction: Expose a SPME fiber (e.g., 50/30 µm DVB/CAR/PDMS) to the headspace of the vial for a defined period (e.g., 5 minutes) to adsorb the volatile compounds.[8]

-

Desorption and GC-MS Analysis: Retract the fiber and immediately insert it into the injection port of the GC-MS for thermal desorption of the analytes onto the analytical column.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation and identification of volatile compounds.

Typical GC-MS Parameters:

-

Gas Chromatograph: Agilent 6890N or similar.[9]

-

Column: Zebron ZB-1 capillary column or equivalent.[9]

-

Carrier Gas: Helium.[10]

-

Injection Mode: Splitless.

-

Oven Temperature Program: An initial temperature of 40-60°C, held for a few minutes, followed by a ramp up to a final temperature of 240-280°C.

-

Mass Spectrometer: Agilent 5975 Mass Selective Detector or similar.[9]

-

Ionization Mode: Electron Impact (EI).

-

Data Acquisition: Full scan mode.

Identification: The identification of this compound is achieved by comparing the obtained mass spectrum with reference spectra from libraries such as NIST and by comparing the retention index with literature values.

Quantification

For quantitative analysis, a calibration curve is prepared using a certified standard of this compound. The concentration of the analyte in the sample is determined by comparing its peak area to that of the internal standard and relating this to the calibration curve.

Conclusion

This compound is a widely distributed natural compound with important biological functions, particularly in chemical ecology. Its origin from the common fatty acid, linoleic acid, underscores its prevalence. Further research is warranted to fully elucidate its quantitative distribution across a broader range of species and to explore its potential applications in pharmaceuticals and other industries. The methodologies outlined in this guide provide a solid foundation for researchers to pursue further investigations into this interesting biomolecule.

References

- 1. mdpi.com [mdpi.com]

- 2. GC/MS Analyses of the Essential Oils Obtained from Different Jatropha Species, Their Discrimination Using Chemometric Analysis and Assessment of Their Antibacterial and Anti-Biofilm Activities [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii [frontiersin.org]

- 8. Extraction of volatile organic compounds from leaves of Ambrosia artemisiifolia L. and Artemisia annua L. by headspace-solid phase micro extraction and simultaneous distillation extraction and analysis by gas chromatography/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of solid-phase microextraction methods for determination of trace concentration aldehydes in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enzymatic Cascade from Linoleic Acid to Octadeca-9,12-dienal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of octadeca-9,12-dienal from linoleic acid is a critical pathway in various biological systems, producing a volatile aldehyde with significant roles in signaling and defense mechanisms. This technical guide provides an in-depth overview of the core enzymatic steps, experimental protocols for enzyme characterization, and available quantitative data. The pathway involves a two-step enzymatic cascade initiated by the oxidation of linoleic acid by 9-lipoxygenase (9-LOX) to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPODE). Subsequently, this hydroperoxide intermediate is cleaved by a specific 9-hydroperoxide lyase (9-HPL) to yield the final product, this compound, and a C9-oxo-acid. This document serves as a comprehensive resource for researchers investigating this pathway, with a focus on detailed methodologies and quantitative analysis to facilitate further research and potential therapeutic applications.

Introduction

Linoleic acid, an essential omega-6 fatty acid, serves as a precursor for a diverse array of signaling molecules known as oxylipins. The enzymatic conversion of linoleic acid into volatile aldehydes is a key branch of the oxylipin pathway, with this compound being a prominent product. This biosynthesis is orchestrated by the sequential action of two key enzymes: 9-lipoxygenase and 9-hydroperoxide lyase. Understanding the intricacies of this pathway, including its kinetics and optimal conditions, is crucial for fields ranging from plant biology and food science to mammalian physiology and drug development.

The Biosynthetic Pathway

The conversion of linoleic acid to this compound proceeds through the following two primary enzymatic reactions:

-

Lipoxygenation: Linoleic acid is first oxidized by a 9-lipoxygenase (EC 1.13.11.12), which introduces molecular oxygen at the C-9 position of the fatty acid backbone. This reaction forms the hydroperoxide intermediate, 9(S)-hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE).[1]

-

Lyase Cleavage: The 9S-HPODE intermediate is then cleaved by a 9-hydroperoxide lyase (EC 4.1.2.92), a cytochrome P450 enzyme of the CYP74C family.[2][3] This cleavage occurs between the C-9 and C-10 carbons, resulting in the formation of two products: the C9 volatile aldehyde, (Z)-3-nonenal (which can isomerize to (E)-2-nonenal), and the C9 ω-oxo-acid, 9-oxononanoic acid. The term "this compound" is a broader descriptor for the C9 aldehyde product.

Biosynthesis of this compound from Linoleic Acid.

Quantitative Data

The following tables summarize the available quantitative data for the enzymes involved in the biosynthesis of this compound. It is important to note that kinetic parameters can vary significantly depending on the enzyme source, purity, and assay conditions.

Table 1: Kinetic Parameters of 9-Lipoxygenase with Linoleic Acid

| Enzyme Source | Km (µM) | Vmax (µmol/min/mg) | Optimal pH | Reference |

| Soybean Lipoxygenase-1 | 7.7 | 30.0 (nmol/mg/min) | 9.0 | [4] |

| Soybean Lipoxygenase-1 | ~15 (dissociation constant) | Not reported | 10.0 | [3] |

Table 2: Kinetic Parameters of 9-Hydroperoxide Lyase with 9-HPODE

| Enzyme Source | Km (µM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) | Optimal pH | Reference |

| Almond (recombinant) | Not reported | Not reported | Not reported | 6.5 - 7.0 | [5] |

| Cucumber (recombinant C15) | Not reported | Not reported | Not reported | Not reported | [3] |

Note: Specific kinetic data for 9-HPL with 9-HPODE is limited in the reviewed literature. The table reflects the available information on optimal conditions and substrate preference.

Table 3: Product Yields from Linoleic Acid Conversion

| Enzyme System | Product | Yield | Reference |

| Coupled Lipase, LOX, and HPL from safflower oil | 12-oxo-9(Z)-dodecenoic acid | 43% | [2] |

| α-dioxygenase and fatty aldehyde dehydrogenase | Aldehydes from linoleic acid | ~30 mg/g | [4] |

| Komagataella phaffii expressing LOX and HPL | Hexanal | 12.9 mM | [6] |

Note: The yields reported are for related C6 and C9 aldehydes and oxo-acids, as direct yield data for this compound from a coupled 9-LOX and 9-HPL system was not explicitly found.

Experimental Protocols

Synthesis of 9(S)-Hydroperoxy-10(E),12(Z)-octadecadienoic acid (9S-HPODE)

This protocol is adapted from a method utilizing potato tuber lipoxygenase, which is specific for the 9-position of linoleic acid.[7]

Materials:

-

Linoleic acid

-

Yukon Gold potatoes

-

Phosphate buffer (0.1 M, pH 6.5)

-

Diethyl ether

-

Hexane

-

Isopropanol

-

Acetic acid

-

Normal-phase HPLC system with a silica column

Procedure:

-

Homogenize fresh Yukon Gold potato tubers in cold 0.1 M phosphate buffer (pH 6.5).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to obtain a crude enzyme extract (supernatant).

-

Add linoleic acid to the crude enzyme extract and incubate with gentle stirring at room temperature for 1-2 hours. Monitor the reaction by taking small aliquots, extracting with diethyl ether, and analyzing by UV spectrophotometry for the characteristic absorbance of the conjugated diene at 234 nm.

-

Once the reaction is complete, acidify the mixture to pH 3.0 with HCl to stop the enzymatic reaction.

-

Extract the lipid products three times with an equal volume of diethyl ether.

-

Pool the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure.

-

Purify the 9S-HPODE from the crude extract using normal-phase HPLC with a mobile phase of hexane:isopropanol:acetic acid (e.g., 100:2:0.1, v/v/v).

-

Collect the fractions corresponding to the 9S-HPODE peak and confirm purity by UV spectrophotometry and mass spectrometry.

-

Quantify the purified 9S-HPODE using its molar extinction coefficient (ε = 25,000 M⁻¹cm⁻¹) at 234 nm.

Workflow for the synthesis and purification of 9-HPODE.

Lipoxygenase Activity Assay

This spectrophotometric assay is based on the formation of a conjugated diene system in the hydroperoxide product, which results in an increase in absorbance at 234 nm.[8]

Materials:

-

Linoleic acid substrate solution (e.g., 10 mM sodium linoleate in borate buffer, pH 9.0, containing a surfactant like Tween 20)

-

Enzyme extract (e.g., partially purified 9-lipoxygenase)

-

Borate buffer (50 mM, pH 9.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the borate buffer and the linoleic acid substrate solution.

-

Equilibrate the cuvette to the desired temperature (e.g., 25°C).

-

Initiate the reaction by adding a small volume of the enzyme extract to the cuvette and mix quickly.

-

Immediately monitor the increase in absorbance at 234 nm for a defined period (e.g., 3-5 minutes).

-

Calculate the initial reaction rate from the linear portion of the absorbance versus time plot.

-

Enzyme activity (in Units, where 1 Unit = 1 µmol of product formed per minute) can be calculated using the molar extinction coefficient of the hydroperoxide (ε = 25,000 M⁻¹cm⁻¹).

Hydroperoxide Lyase Activity Assay

This assay measures the decrease in absorbance at 234 nm as the hydroperoxide substrate is consumed by the enzyme.[9]

Materials:

-

Purified 9-HPODE substrate solution in a suitable buffer (e.g., phosphate buffer, pH 7.0)

-

Enzyme extract (e.g., recombinant 9-hydroperoxide lyase)

-

Phosphate buffer (50 mM, pH 7.0)

-

UV-Vis spectrophotometer

Procedure:

-

Prepare the reaction mixture in a quartz cuvette containing the phosphate buffer and the enzyme extract.

-

Equilibrate the cuvette to the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding a known concentration of the 9-HPODE substrate solution and mix rapidly.

-

Immediately monitor the decrease in absorbance at 234 nm over time.

-

Determine the initial reaction rate from the linear portion of the absorbance versus time curve.

-

Calculate the enzyme activity based on the rate of substrate consumption, using the molar extinction coefficient of 9-HPODE (ε = 25,000 M⁻¹cm⁻¹).

Analysis of Volatile Products

The final aldehyde product, this compound (as nonenal isomers), can be quantified using gas chromatography-mass spectrometry (GC-MS).

Procedure:

-

Perform the coupled enzyme assay by incubating linoleic acid with both 9-lipoxygenase and 9-hydroperoxide lyase under optimal conditions.

-

Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

-

Extract the volatile products using headspace solid-phase microextraction (HS-SPME).

-

Analyze the extracted volatiles by GC-MS.

-

Identify the peaks corresponding to nonenal isomers by comparing their mass spectra and retention times with authentic standards.

-

Quantify the amount of product formed using a calibration curve generated with known concentrations of the standard compounds.[10]

Logical flow of experimental procedures.

Conclusion

The biosynthesis of this compound from linoleic acid represents a well-defined two-step enzymatic pathway with significant biological relevance. This technical guide has provided a detailed overview of this pathway, including the key enzymes involved, available quantitative data on their kinetics and product yields, and comprehensive experimental protocols for their study. While a complete set of kinetic parameters for a single, unified 9-LOX/9-HPL system is not yet fully established in the literature, the methodologies and data presented herein offer a solid foundation for researchers to further investigate this important biosynthetic route. Future studies focusing on the characterization of specific 9-lipoxygenases and 9-hydroperoxide lyases, particularly in a coupled assay system, will be invaluable for a more complete quantitative understanding and for harnessing this pathway for various biotechnological and pharmaceutical applications.

References

- 1. search.library.berkeley.edu [search.library.berkeley.edu]

- 2. Hydroperoxide Lyase and Other Hydroperoxide-Metabolizing Activity in Tissues of Soybean, Glycine max - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid 9- and 13-hydroperoxide lyases from cucumber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. An enzymatic tandem reaction to produce odor-active fatty aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. From linoleic acid to hexanal and hexanol by whole cell catalysis with a lipoxygenase, hydroperoxide lyase and reductase cascade in Komagataella phaffii - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Heme-catalyzed degradation of linoleate 9-hydroperoxide (9-HPODE) forms two allylic epoxy-ketones via a proposed pseudo-symmetrical diepoxy radical intermediate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Determination of acrolein generation pathways from linoleic acid and linolenic acid: increment by photo irradiation - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Role of Octadeca-9,12-dienal in Insect Communication: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Octadeca-9,12-dienal, a long-chain unsaturated aldehyde, is an emerging molecule of interest in the complex world of insect chemical communication. While research on this specific compound is nascent, evidence from closely related aldehydes and other lipid-derived semiochemicals suggests its significant potential as a pheromone mediating critical insect behaviors. This technical guide synthesizes the current understanding of the biological roles of this compound and its analogs in insect communication, with a focus on aggregation, trail-following, and alarm signaling. It provides an in-depth overview of the experimental methodologies used to identify and characterize these semiochemicals, presents quantitative data from key studies, and visualizes the associated biological and experimental processes. This document aims to serve as a foundational resource for researchers and professionals in entomology, chemical ecology, and drug development, fostering further investigation into the potential applications of this compound in pest management and beyond.

Introduction to this compound and Insect Pheromones

Insect pheromones are chemical signals released by an organism that elicit a specific reaction in a receiving organism of the same species. These molecules are fundamental to insect survival and reproduction, mediating a wide array of behaviors. Pheromones are typically classified by the behavioral response they induce, such as aggregation, alarm, or mating.

This compound is a polyunsaturated fatty aldehyde derived from the oxidation of linoleic acid.[1] Its structural similarity to known insect pheromones, many of which are fatty acid derivatives, positions it as a strong candidate for a semiochemical. While direct evidence for the role of this compound is still being gathered, studies on analogous long-chain aldehydes provide compelling insights into its potential functions.

Documented and Potential Roles in Insect Communication

Aggregation Pheromones

Aggregation pheromones attract both male and female conspecifics to a specific location for purposes such as mating, feeding, or overcoming host plant resistance. Research has identified a related C18 aldehyde, octadecanal, as a male-produced aggregation pheromone in the coconut weevil, Amerrhinus ynca (Coleoptera: Curculionidae).[2][3] This discovery strongly suggests that other long-chain aldehydes, including this compound, could function as aggregation pheromones in other insect species, particularly within the Coleoptera.

Trail-Following Pheromones

Trail-following pheromones are crucial for social and subsocial insects to mark paths to food sources or new nest sites. These pheromones are often characterized by their concentration-dependent effects. For instance, the diunsaturated C12 alcohol, (Z,Z)-dodeca-3,6-dien-1-ol, acts as a trail-following pheromone in the termite Ancistrotermes pakistanicus at low concentrations (0.1 pg/cm), while at higher concentrations (about 1 ng), it functions as a sex attractant.[4] Given its structure, this compound could potentially serve a similar dual role in certain insect species, guiding foraging trails at low concentrations and eliciting other behaviors at higher concentrations.

Alarm Pheromones

Alarm pheromones are released in response to threats and typically induce dispersal or defensive behaviors in nearby conspecifics. While specific evidence for this compound as an alarm pheromone is lacking, the alarm signals of many hemipterans, such as bed bugs and stink bugs, are composed of blends of aldehydes and other volatile compounds.[1][5][6] For example, the tropical bed bug, Cimex hemipterus, releases a blend of (E)-2-hexenal and (E)-2-octenal as an alarm signal.[6] The investigation into the scent gland secretions of various insect orders may yet reveal the presence and function of this compound or its isomers as alarm pheromones.

Quantitative Data on Pheromonal Activity

The following tables summarize quantitative data from studies on octadecanal and a termite trail-following pheromone, serving as proxies for the potential bioactivity of this compound.

Table 1: Behavioral Response of Amerrhinus ynca to Synthetic Octadecanal in a Y-tube Olfactometer [3]

| Sex of Insect | Number of Insects Responding | Percentage Choosing Octadecanal | Percentage Choosing Control (Hexane) | Chi-Square (χ²) | P-value |

| Male | 25 | 72% | 28% | 10.24 | < 0.001 |

| Female | 22 | 68% | 32% | 12.96 | < 0.001 |

Table 2: Concentration-Dependent Activity of (Z,Z)-dodeca-3,6-dien-1-ol in Ancistrotermes pakistanicus [4]

| Behavior | Insect Caste | Activity Threshold |

| Trail-Following | Worker | 0.1 pg/cm of trail |

| Trail-Following | Male Alate | 1-10 pg/cm of trail |

| Sexual Attraction | Male Alate | ~1 ng |

Experimental Protocols

Pheromone Identification and Analysis

The general workflow for identifying volatile insect pheromones like this compound involves collection, separation, and identification.

-

Volatile Collection: Headspace volatiles from live insects are collected using air entrainment. Air is passed over the insects, and the entrained volatiles are trapped on a sorbent material.

-

Gas Chromatography-Electroantennography (GC-EAD): The collected volatiles are then analyzed using a gas chromatograph coupled to an electroantennographic detector. The GC separates the compounds, and the EAD measures the antennal response of a live insect to each compound as it elutes from the column. This allows for the identification of biologically active compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Compounds that elicit an EAD response are then identified based on their mass spectra and retention times compared to synthetic standards.

Behavioral Bioassays

-

Y-tube Olfactometer: This apparatus is used to test the behavioral response of an insect to a chemical stimulus. It consists of a Y-shaped glass tube. A controlled airflow passes through each arm, one carrying the test compound and the other a control solvent. An insect is introduced at the base of the Y, and its choice of arm is recorded.

Visualizations of Pathways and Workflows

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification and confirmation of insect pheromones.

Y-Tube Olfactometer Experimental Setup

References

- 1. scielo.br [scielo.br]

- 2. researchgate.net [researchgate.net]

- 3. scielo.br [scielo.br]

- 4. A new C12 alcohol identified as a sex pheromone and a trail-following pheromone in termites: the diene (Z,Z)-dodeca-3,6-dien-1-ol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Alarm Pheromones and Chemical Communication in Nymphs of the Tropical Bed Bug Cimex hemipterus (Hemiptera: Cimicidae) - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary research on the antimicrobial and anti-inflammatory properties of Octadeca-9,12-dienal.

An In-depth Technical Guide on the Preliminary Research of Antimicrobial and Anti-inflammatory Properties of Octadeca-9,12-dienal.

Introduction

This compound, a fatty aldehyde derived from the oxidation of linoleic acid, is a molecule of growing interest in the scientific community.[1] Its structural similarity to other biologically active lipids suggests potential roles in various cellular processes.[1] This technical guide provides a comprehensive overview of the preliminary research into the antimicrobial and anti-inflammatory properties of this compound, intended for researchers, scientists, and drug development professionals. The document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows. It is important to note that much of the current research has investigated extracts containing this compound or its closely related acid form, 9,12-octadecadienoic acid, rather than the isolated aldehyde.[1][2][3]

Antimicrobial Properties

Preliminary findings suggest that this compound may possess antimicrobial capabilities. It has been identified as a component in plant and microbial extracts that exhibit inhibitory effects against a range of pathogenic microorganisms.[4] For instance, the ethyl acetate extract of Annona muricata seeds, which contains 9,12-octadecadienal, has shown antimicrobial activity.[1] However, further research is required to confirm the specific contribution of this compound to these effects.[1]

The proposed mechanism for the antimicrobial action of related fatty acids involves the disruption of the bacterial cell membrane, interference with cell permeability, and inhibition of cell wall or protein synthesis.[3]

Quantitative Data on Antimicrobial Activity of Related Compounds

| Compound | Test Organism | Activity | Reference |

| 9,12-octadecadienoic acid | Staphylococcus aureus | Zone of inhibition: up to 20 mm | [2][5] |

| 9,12-octadecadienoic acid | Streptococcus pyogenes | Zone of inhibition: up to 20 mm | [2][5] |

| 9,12-octadecadienoic acid | Escherichia coli | Zone of inhibition: up to 20 mm | [2][5] |

| 9,12-octadecadienoic acid | Salmonella typhi | Zone of inhibition: up to 20 mm | [2][5] |

| 9,12-octadecadienoic acid | Candida albicans | Zone of inhibition: up to 20 mm | [2][5] |

| 9,12-octadecadienoic acid | Aspergillus niger | Zone of inhibition: up to 20 mm | [2][5] |

Experimental Protocols

Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used to evaluate the antimicrobial activity of compounds.

-

Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium at an appropriate temperature (e.g., 37°C for bacteria, 27°C for fungi) to achieve a concentration of approximately 1.5 × 10⁸ CFU/ml.[5]

-

Plate Preparation: A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of a sterile agar plate (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi).

-

Well Creation: A sterile cork borer is used to create uniform wells (e.g., 6 mm in diameter) in the agar.

-

Application of Test Compound: A specific volume of the test compound (dissolved in a suitable solvent like DMSO) at various concentrations is added to each well. A negative control (solvent alone) and a positive control (standard antibiotic or antifungal) are also included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 27°C for 48 hours for fungi).[5]

-

Measurement: The diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) is measured in millimeters.[5]

Visualization of Experimental Workflow

Caption: Workflow for Agar Well Diffusion Antimicrobial Assay.

Anti-inflammatory Properties

This compound is suggested to have potential anti-inflammatory properties, a notion supported by studies on extracts containing this compound and on structurally related molecules.[1] The mechanism of action is thought to involve the modulation of key inflammatory signaling pathways.[1] For instance, related compounds can compete with arachidonic acid for cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, potentially reducing the production of pro-inflammatory eicosanoids.[1]

Studies on similar compounds, such as (9Z,11E)-13-Oxooctadeca-9,11-dienoic acid (13-KODE), have demonstrated potent anti-inflammatory effects by inhibiting nitric oxide (NO) production and the expression of pro-inflammatory cytokines like TNF-α and IL-1β in lipopolysaccharide (LPS)-stimulated macrophages.[6] These effects are mediated through the inhibition of the NF-κB and MAPK signaling pathways and the activation of the Nrf2/HO-1 antioxidant response pathway.[6]

Quantitative Data on Anti-inflammatory Activity of Related Compounds

While specific IC50 values for this compound are not available in the reviewed literature, data for related compounds highlight the potential anti-inflammatory efficacy.

| Compound | Assay | Effect | IC50 Value | Reference |

| (9Z,11E)-13-oxo-9,11-octadecadienoic acid | TPA-induced mouse ear edema | Inhibition of inflammation | 79% inhibition at 500 µg | [7] |

| 8-oxo-9-octadecenoic acid | LPS-induced NO production in RAW 264.7 cells | Inhibition of NO production | - | [8] |

| 8-oxo-9-octadecenoic acid | LPS-induced TNF-α and IL-6 production | Inhibition of cytokine production | - | [8] |

Experimental Protocols

Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Treatment: The cells are pre-treated with various concentrations of the test compound for a period (e.g., 1 hour) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).

-

Incubation: The plates are incubated for a further 24 hours to allow for the production of inflammatory mediators.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo product.

-

Analysis: The absorbance is measured at a specific wavelength (e.g., 540 nm), and the percentage inhibition of NO production is calculated relative to LPS-stimulated cells without the test compound.

Visualization of Signaling Pathway

Caption: Postulated Anti-inflammatory Signaling Pathway Inhibition.

Conclusion

The preliminary research on this compound suggests its potential as a bioactive compound with both antimicrobial and anti-inflammatory properties. While direct evidence for the isolated aldehyde is still emerging, studies on plant extracts containing this molecule and on structurally analogous compounds provide a strong foundation for future investigation. The antimicrobial activity appears to be broad-spectrum, and the anti-inflammatory effects are likely mediated through the modulation of critical signaling pathways such as NF-κB and MAPK. Further research, including the isolation and testing of pure this compound and its various isomers, is essential to fully elucidate its therapeutic potential and mechanisms of action. The experimental protocols and conceptual frameworks presented in this guide offer a starting point for researchers aiming to explore this promising natural product.

References

- 1. Buy 9,12-Octadecadienal (EVT-2753322) | 26537-70-2 [evitachem.com]

- 2. journalcps.com [journalcps.com]

- 3. researchgate.net [researchgate.net]

- 4. 9,12-Octadecadienal | 26537-70-2 | Benchchem [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Anti-Inflammatory Effects of (9Z,11E)-13-Oxooctadeca-9,11-dienoic Acid (13-KODE) Derived from Salicornia herbacea L. on Lipopolysaccharide-Stimulated Murine Macrophage via NF-kB and MAPK Inhibition and Nrf2/HO-1 Signaling Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (10E,12Z,15Z)-9-hydroxy-10,12,15-octadecatrienoic acid methyl ester as an anti-inflammatory compound from Ehretia dicksonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-inflammation effects of 8-oxo-9-octadecenoic acid isolated from Undaria peterseniana in lipopolysaccharide-stimulated macrophage cells - PMC [pmc.ncbi.nlm.nih.gov]

The Sentinel Molecule: An In-depth Technical Guide on the Role of Octadeca-9,12-dienal in Plant Defense Mechanisms

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the intricate role of Octadeca-9,12-dienal, a lipid-derived aldehyde, in the complex web of plant defense mechanisms. This whitepaper, tailored for researchers, scientists, and professionals in drug development, delves into the biosynthesis, signaling pathways, and multifaceted interactions of this pivotal molecule, offering a foundational resource for harnessing its potential in crop protection and novel therapeutic strategies.

This compound, a derivative of linoleic acid, is emerging as a key player in the plant's innate immune system. As a reactive electrophile species (RES), it participates in a sophisticated signaling network that helps plants fend off a wide array of pathogens and herbivores. This guide provides a detailed examination of its function, supported by quantitative data, experimental methodologies, and visual representations of its molecular interactions.

Biosynthesis of this compound: A Branch of the Oxylipin Pathway

This compound is synthesized via the oxylipin pathway, a crucial metabolic route for producing signaling molecules in response to stress.[1] The biosynthesis is initiated from linoleic acid (C18:2), a polyunsaturated fatty acid abundant in plant cell membranes.

The key enzymatic steps are:

-

Lipoxygenase (LOX) Action: The process begins with the action of 9-lipoxygenase (9-LOX), which catalyzes the dioxygenation of linoleic acid to form 9-hydroperoxy-10,12-octadecadienoic acid (9-HPOD).[2][3]

-

Hydroperoxide Lyase (HPL) Cleavage: Subsequently, hydroperoxide lyase (HPL) acts on 9-HPOD, cleaving it to produce C9 aldehydes, including this compound, and a 9-oxo-acid.[1]

This pathway is distinct from the well-characterized 13-LOX branch that leads to the production of the plant defense hormone jasmonic acid (JA).[4][5]

Signaling Role in Plant Defense

As a reactive electrophile species (RES), this compound can modulate gene expression and activate defense responses.[6] While high concentrations of aldehydes can be cytotoxic, at physiological levels, they act as signaling molecules that can upregulate survival genes and enhance resistance to pathogens.[6]

The 9-LOX pathway, which generates this compound, has been shown to have an antagonistic relationship with the jasmonic acid (JA) pathway.[4] This suggests a sophisticated regulatory network where the plant can fine-tune its defense strategy by differentially activating these two branches of the oxylipin pathway. For instance, in maize, 9-oxylipins contribute to resistance against certain fungi, while JA appears to facilitate susceptibility.[4]

Furthermore, 9-LOX-derived oxylipins are involved in modulating oxidative stress and have an antagonistic relationship with ethylene signaling, another key plant defense hormone.[7][8] This crosstalk highlights the integration of lipid-derived signals into the broader hormonal network that governs plant immunity.

Quantitative Data on Related Oxylipin Effects

While specific quantitative data for the exogenous application of this compound on plant gene expression is still an emerging area of research, studies on related C18 and other oxylipins provide valuable insights.

| Compound | Plant Species | Pathogen/Stress | Observed Effect | Reference |

| 9-hydroxyoctadecatrienoic acid (9-HOT) | Arabidopsis thaliana | Pseudomonas syringae | Enhanced susceptibility in mutants deficient in 9-LOX activity. | [7] |

| 9-ketooctadecatrienoic acid (9-KOT) | Arabidopsis thaliana | Pseudomonas syringae | Strongly induced upon infection. | [4] |

| C6-aldehydes (e.g., (E)-2-hexenal) | Various | Botrytis cinerea | Direct antimicrobial activity. | [1] |

| Jasmonic Acid (JA) | Maize | Fusarium graminearum | Facilitates susceptibility. | [4] |

| 9-oxylipins (general) | Maize | Fusarium graminearum | Contribute to resistance. | [4] |

Experimental Protocols

The study of this compound and other reactive aldehydes in plants requires specialized techniques due to their volatility and reactivity.

Extraction and Quantification of Aldehydes

A common method for the analysis of aldehydes in plant tissues is Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol Outline:

-

Sample Collection and Preparation: Plant tissue is flash-frozen in liquid nitrogen to halt metabolic activity.

-

Extraction: Metabolites are extracted using a solvent system, often a mixture of methanol, chloroform, and water.

-

Derivatization: To increase volatility and stability for GC-MS analysis, aldehydes are often derivatized. A common derivatization agent is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA), which reacts with the aldehyde group.

-

GC-MS Analysis: The derivatized extract is injected into a GC-MS system. The gas chromatograph separates the different compounds based on their boiling points and interactions with the column, and the mass spectrometer provides identification and quantification based on the mass-to-charge ratio of the fragmented molecules.

Gene Expression Analysis

To investigate the effect of this compound on plant defense gene expression, quantitative real-time PCR (qRT-PCR) or RNA sequencing (RNA-seq) can be employed.

Protocol Outline:

-

Plant Treatment: Plants are treated with a solution of this compound (or a control solution).

-

RNA Extraction: At various time points after treatment, RNA is extracted from the plant tissue.

-

cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).

-

qRT-PCR or RNA-seq:

-

qRT-PCR: The expression levels of specific target defense genes (e.g., PR proteins, enzymes in phytoalexin biosynthesis) are quantified.

-

RNA-seq: A global transcriptomic analysis is performed to identify all genes that are differentially expressed in response to the treatment.

-

Future Directions and Applications

The study of this compound and the broader 9-LOX pathway opens up new avenues for agricultural and pharmaceutical research. A deeper understanding of its signaling network could lead to the development of:

-

Novel Plant Protection Agents: Exogenous application of this compound or its stable analogs could prime plants for enhanced defense against specific pathogens.

-

Genetic Markers for Breeding: Identifying genes involved in the biosynthesis and signaling of this compound could provide valuable markers for breeding crops with enhanced disease resistance.

-

Biocontrol Strategies: Engineering beneficial microbes to produce or elicit the production of this compound in plants could offer an environmentally friendly approach to crop protection.

This technical guide serves as a critical resource for advancing our knowledge of this fascinating signaling molecule and its potential to revolutionize how we approach plant health and disease management.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Transcriptome and Oxylipin Profiling Joint Analysis Reveals Opposite Roles of 9-Oxylipins and Jasmonic Acid in Maize Resistance to Gibberella Stalk Rot - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Metabolomics in Plant Stress Physiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Metabolomics for plant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Oxylipins Produced by the 9-Lipoxygenase Pathway in Arabidopsis Regulate Lateral Root Development and Defense Responses through a Specific Signaling Cascade - PMC [pmc.ncbi.nlm.nih.gov]

Olfactory Receptor Response to Octadeca-9,12-dienal in Lepidoptera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octadeca-9,12-dienal is a long-chain unsaturated aldehyde that has been identified as a component of sex pheromone blends in various Lepidopteran species. Understanding the molecular basis of its detection by olfactory receptors (ORs) is crucial for deciphering the chemical communication systems of these insects and for the development of novel, species-specific pest management strategies. This technical guide provides an in-depth overview of the core principles and methodologies for studying the response of Lepidopteran olfactory receptors to this compound.

While specific quantitative data for the interaction of this compound with a deorphanized Lepidopteran olfactory receptor is not yet prominently available in published literature, this guide synthesizes the established knowledge from studies on similar long-chain aldehyde pheromone components. It presents a framework for the expected quantitative responses, detailed experimental protocols for receptor characterization, and visualizations of the underlying biological and experimental processes.

Quantitative Data Presentation

The functional characterization of an olfactory receptor's response to a specific ligand like this compound typically involves determining its sensitivity and specificity. This is often achieved by constructing dose-response curves, from which key quantitative parameters can be derived. The following table provides an illustrative example of the kind of data that would be generated from such experiments.

Table 1: Illustrative Quantitative Response of a Hypothetical Lepidopteran Olfactory Receptor (OR-X) to this compound and Analogs

| Ligand | EC₅₀ (μM) | Maximum Response (nA) | Hill Coefficient |

| (9Z,12Z)-Octadeca-9,12-dienal | 1.5 | 150 | 1.8 |

| (9E,12E)-Octadeca-9,12-dienal | 25 | 80 | 1.2 |

| (9Z)-Octadecenal | 50 | 45 | 1.0 |

| (12Z)-Octadecenal | 75 | 30 | 0.9 |

| Octadecanal | >100 | <10 | - |

Disclaimer: The data presented in this table is illustrative and intended to serve as a template for expected results. Actual values will vary depending on the specific receptor, the expression system used, and the experimental conditions.

Experimental Protocols

The functional characterization of olfactory receptors for pheromones like this compound is most commonly achieved through heterologous expression in systems such as Xenopus laevis oocytes or modified human cell lines (HEK293). The following protocol details the widely used Xenopus oocyte expression system coupled with two-electrode voltage-clamp electrophysiology.

Protocol 1: Functional Characterization of a Lepidopteran Olfactory Receptor in Xenopus Oocytes

1. Gene Cloning and cRNA Synthesis:

- Isolate total RNA from the antennae of the target Lepidopteran species.

- Synthesize cDNA using reverse transcriptase.

- Amplify the full-length coding sequence of the candidate olfactory receptor gene (OR-X) and the obligatory co-receptor (Orco) using PCR with specific primers.

- Ligate the PCR products into a suitable expression vector (e.g., pSP64T).

- Linearize the plasmids and synthesize capped cRNA for both OR-X and Orco using an in vitro transcription kit.

2. Xenopus Oocyte Preparation and Injection:

- Harvest stage V-VII oocytes from a mature female Xenopus laevis.

- Treat the oocytes with collagenase to remove the follicular membrane.

- Inject each oocyte with a mixture of cRNA for OR-X and Orco (typically a 1:1 ratio, ~50 ng total cRNA per oocyte).

- Incubate the injected oocytes in Barth's solution at 18°C for 3-7 days to allow for receptor expression.

3. Ligand Preparation:

- Prepare a stock solution of this compound and other test compounds in dimethyl sulfoxide (DMSO).

- Prepare serial dilutions of the ligands in Ringer's solution to achieve the desired final concentrations for dose-response experiments. The final DMSO concentration should be kept below 0.1% to avoid non-specific effects.

4. Two-Electrode Voltage-Clamp (TEVC) Recording:

- Place a single oocyte in a recording chamber continuously perfused with Ringer's solution.

- Impale the oocyte with two glass microelectrodes filled with 3 M KCl, one for voltage clamping and one for current recording.

- Clamp the oocyte membrane potential at a holding potential of -80 mV.

- Record the baseline current.

- Apply the prepared ligand solutions to the oocyte for a defined period (e.g., 20 seconds) and record the inward current response.

- Perform thorough washout with Ringer's solution between ligand applications to allow the receptor to return to its resting state.

5. Data Analysis:

- Measure the peak amplitude of the inward current for each ligand concentration.

- Normalize the responses to the maximum response observed.

- Plot the normalized responses against the logarithm of the ligand concentration to generate a dose-response curve.

- Fit the dose-response curve with a sigmoidal function (e.g., the Hill equation) to determine the EC₅₀ and Hill coefficient.

Mandatory Visualizations

Signaling Pathway

Caption: Olfactory signal transduction cascade in a Lepidopteran sensory neuron.

Experimental Workflow

Caption: Workflow for functional characterization of an olfactory receptor.

Conclusion

The study of the olfactory receptor response to this compound in Lepidoptera holds significant potential for advancing our understanding of insect chemical ecology and for the development of targeted pest control technologies. Although specific deorphanized receptor data for this compound is still emerging, the methodologies and conceptual frameworks established for related pheromone components provide a clear path forward for researchers. The protocols and illustrative data presented in this guide are intended to equip scientists and drug development professionals with the necessary tools and expectations for venturing into this exciting area of research. Future work in this field will undoubtedly uncover the specific receptors for this and other critical semiochemicals, paving the way for innovative and environmentally benign approaches to managing Lepidopteran populations.

Unveiling the Scent of Attraction: A Technical Guide to the Discovery and Identification of (Z,Z)-9,12-Octadecadienal in the Fall Webworm, Hyphantria cunea

For Immediate Release

This technical guide provides a comprehensive overview of the discovery, identification, and analysis of (Z,Z)-9,12-octadecadienal, a key sex pheromone component of the fall webworm, Hyphantria cunea. This document is intended for researchers, scientists, and professionals in the fields of chemical ecology, entomology, and drug development, offering detailed experimental protocols, quantitative data, and visualizations of the workflows and pathways involved in the study of this semiochemical.

Introduction

The fall webworm, Hyphantria cunea, is a polyphagous pest of global significance, causing extensive damage to a wide range of agricultural and ornamental plants. The development of effective and environmentally benign pest management strategies, such as mating disruption and targeted trapping, relies on a thorough understanding of the insect's chemical communication system. Central to this is the identification of the female-produced sex pheromone that mediates mate attraction. This guide focuses on one of the principal components of this pheromone blend: (Z,Z)-9,12-octadecadienal.

Discovery and Identification in Hyphantria cunea

(Z,Z)-9,12-Octadecadienal has been identified as a crucial component of the female sex pheromone blend of the fall webworm, Hyphantria cunea (Lepidoptera: Arctiidae).[1][2][3][4] This compound does not act in isolation but is part of a complex, multi-component signal that can vary in composition depending on the geographic origin of the moth population.[1]

The complete pheromone blend identified from female pheromone gland extracts of H. cunea typically includes:

-

(Z,Z)-9,12-octadecadienal

-

(Z,Z,Z)-9,12,15-octadecatrienal

-

(3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene

The precise ratio of these components is critical for eliciting an optimal attractive response from male moths and can show significant variation between different populations. For instance, in a study of H. cunea discovered in New Zealand, the ratio of (9Z,12Z,15Z)-octadeca-9,12,15-trienal, (9Z,12Z)-octadeca-9,12-dienal, (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene, and (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene was found to be 6.6:0.6:27.9:0.1.[2][4] In contrast, a study of an invasive population in China identified a blend ratio of (9Z,12Z)-octadecadienal, (9Z,12Z,15Z)-octadecatrienal, (3Z,6Z,9S,10R)-9,10-epoxy-3,6-heneicosadiene, and (3Z,6Z,9S,10R)-9,10-epoxy-1,3,6-heneicosatriene as 2:33.6:58.4:6.[5]

Quantitative Data

The following table summarizes the relative composition of the sex pheromone blend of Hyphantria cunea from different studies. Absolute quantities can vary depending on the age and physiological state of the female moth.

| Pheromone Component | Relative Abundance (New Zealand Population)[2][4] | Relative Abundance (Chinese Population)[5] |

| (Z,Z)-9,12-Octadecadienal | 0.6 | 2.0 |

| (Z,Z,Z)-9,12,15-Octadecatrienal | 6.6 | 33.6 |

| (3Z,6Z)-9S,10R-cis-epoxyhenicosa-3,6-diene | 27.9 | 58.4 |

| (1,3Z,6Z)-9S,10R-cis-9,10-epoxyhenicosa-1,3,6-triene | 0.1 | 6.0 |

Experimental Protocols

The identification of (Z,Z)-9,12-octadecadienal and other pheromone components in H. cunea involves a multi-step process combining meticulous sample collection, chemical analysis, and electrophysiological validation.

Pheromone Gland Extraction

This protocol describes the standard method for obtaining the raw pheromonal extract from female moths.

Materials:

-

Virgin female H. cunea moths (2-3 days old)

-

Dissecting scissors and forceps

-

Glass vials

-

Hexane (analytical grade)

-

Micropipette

Procedure:

-

Select virgin female moths, typically 2-3 days post-emergence, during their calling period (usually in the early hours of the scotophase).

-

Carefully excise the terminal abdominal segments containing the pheromone gland using fine dissecting scissors.

-

Immediately place the excised glands into a glass vial containing a small volume of hexane (e.g., 20 µL per gland).

-

Allow the glands to extract for a minimum of 10 minutes at room temperature.

-

Carefully remove the gland tissue from the vial.

-

The resulting hexane extract, containing the pheromone components, can then be concentrated under a gentle stream of nitrogen if necessary and is ready for analysis.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is employed to separate and identify the chemical constituents of the pheromone extract.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer.

-

A non-polar capillary column (e.g., DB-5 or equivalent) is suitable for initial screening, while a more polar column (e.g., DB-23) can provide better separation of isomers.

Typical GC-MS Parameters:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase at 10°C/minute to 250°C.

-

Final hold: 10 minutes at 250°C.

-

-

MS Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: m/z 40-450.

Identification: The identification of (Z,Z)-9,12-octadecadienal and other components is achieved by comparing their mass spectra and retention times with those of authentic, synthesized standards.

Electrophysiological Validation: Gas Chromatography-Electroantennographic Detection (GC-EAD)

GC-EAD is a powerful technique that uses a male moth's antenna as a biological detector to identify which of the separated compounds in the extract are biologically active.

Procedure:

-

The effluent from the GC column is split, with one portion directed to a standard detector (like a Flame Ionization Detector - FID) and the other to a purified and humidified airstream flowing over an excised male moth antenna.

-

Electrodes are placed at the base and tip of the antenna to measure electrical potential changes (depolarizations).

-

When a biologically active compound elutes from the GC and passes over the antenna, it triggers a nerve impulse, which is recorded as a negative voltage deflection (an EAD response).

-

By comparing the timing of the EAD responses with the peaks on the FID chromatogram, the specific compounds that elicit a response from the male antenna can be identified.

Visualizations

Experimental Workflow for Pheromone Identification

Caption: Workflow for the identification and validation of sex pheromone components.

Hypothesized Pheromone Biosynthesis and Perception Pathway

Caption: Biosynthesis in the female and perception in the male antenna.

Conclusion

The identification of (Z,Z)-9,12-octadecadienal as a component of the Hyphantria cunea sex pheromone is a significant step towards developing targeted and sustainable methods for managing this invasive pest. The detailed protocols and data presented in this guide provide a framework for the continued study of this and other insect semiochemicals. Further research into the biosynthesis of this pheromone blend and the nuances of its perception by male moths will undoubtedly lead to even more effective and refined pest control strategies.

References

Literature review on the biological activity of fatty aldehydes.

An In-depth Technical Guide on the Biological Activity of Fatty Aldehydes

Introduction